1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9FNO. It is a colorless to yellowish solid with a melting point of 97-100°C and a boiling point of 276-278°C . This compound is an important intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxybenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This is followed by cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions .
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways. The molecular targets and pathways involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and applications.
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-amine: This compound has an amine group, which can lead to different biological activities and chemical reactivity.
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-alcohol: This compound has a hydroxyl group, which can influence its solubility and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORPFXXRBEXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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